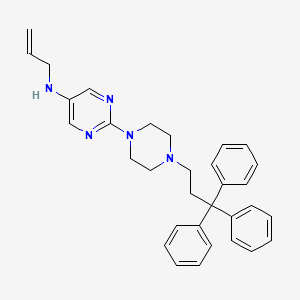
Piperazine, 1-(4-allylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Piperazine, 1-(4-allylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-” is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted pyrimidines and allylamines. The specific synthetic route for “Piperazine, 1-(4-allylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-” would likely involve:
Alkylation: Reacting piperazine with an allylamine derivative.
Cyclization: Introducing the pyrimidine ring through a cyclization reaction.
Substitution: Adding the triphenylpropyl group through a substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis in controlled environments, using catalysts and specific reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the allylamino group.
Reduction: Reduction reactions could occur at the pyrimidine ring or the allylamino group.
Substitution: Various substitution reactions can take place, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and interaction with various reagents.
Biology
- Investigated for its potential as a therapeutic agent.
- Studied for its interaction with biological targets.
Medicine
- Explored for its potential use in treating various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the development of new materials.
- Applied in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological context in which the compound is used. For example, it might inhibit a particular enzyme or bind to a receptor to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine derivatives with different substituents.
- Compounds with similar pharmacological activities.
Uniqueness
- The presence of the allylamino and triphenylpropyl groups may confer unique properties.
- Its specific structure might result in distinct biological activities compared to other piperazine derivatives.
For precise and detailed information, consulting scientific literature and specialized databases is recommended
Eigenschaften
CAS-Nummer |
20980-18-1 |
|---|---|
Molekularformel |
C32H35N5 |
Molekulargewicht |
489.7 g/mol |
IUPAC-Name |
N-prop-2-enyl-2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]pyrimidin-5-amine |
InChI |
InChI=1S/C32H35N5/c1-2-19-33-30-25-34-31(35-26-30)37-23-21-36(22-24-37)20-18-32(27-12-6-3-7-13-27,28-14-8-4-9-15-28)29-16-10-5-11-17-29/h2-17,25-26,33H,1,18-24H2 |
InChI-Schlüssel |
FFRDTEGDTSKBIT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=CN=C(N=C1)N2CCN(CC2)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)
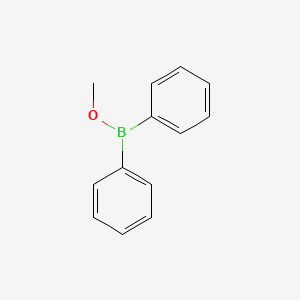


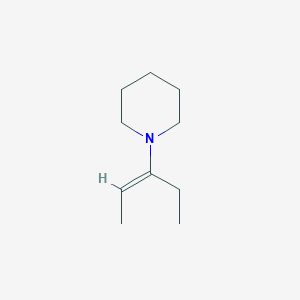

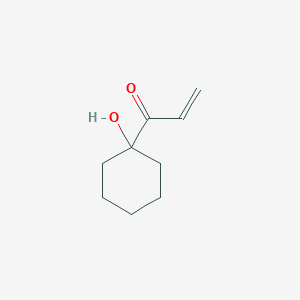
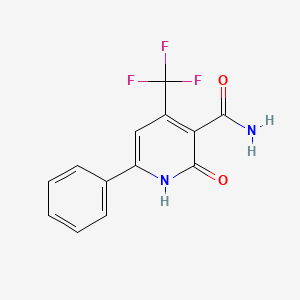
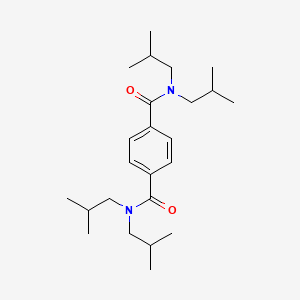
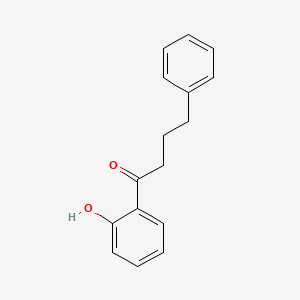

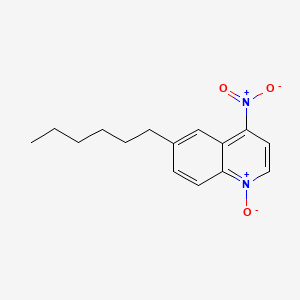

![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)
